molecular formula C9H15F3O2 B8486896 Tert-butyl 5,5,5-trifluoropentanoate

Tert-butyl 5,5,5-trifluoropentanoate

Cat. No. B8486896
M. Wt: 212.21 g/mol
InChI Key: XWQZAQHNPMNFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5,5,5-trifluoropentanoate is a useful research compound. Its molecular formula is C9H15F3O2 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5,5,5-trifluoropentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5,5,5-trifluoropentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 5,5,5-trifluoropentanoate

Molecular Formula

C9H15F3O2

Molecular Weight

212.21 g/mol

IUPAC Name

tert-butyl 5,5,5-trifluoropentanoate

InChI

InChI=1S/C9H15F3O2/c1-8(2,3)14-7(13)5-4-6-9(10,11)12/h4-6H2,1-3H3

InChI Key

XWQZAQHNPMNFEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5,5,5-trifluoropentanoic acid (5 g, 32.0 mmol) in THF (30 mL) and hexane (30 mL) at 0° C., was added tert-butyl 2,2,2-trichloroacetimidate (11.46 mL, 64.1 mmol). The mixture was stirred for 15 min at 0° C. Boron trifluoride etherate (0.406 mL, 3.20 mmol) was added and the reaction mixture was allowed to warm to room temperature overnight. To the clear reaction mixture was added solid NaHCO3 (5 g) and stirred for 30 min. The mixture was filtered through MgSO4 and washed with hexanes (200 mL). The solution was allowed to rest for 45 min, and the resulting solid material was removed by filtering on the same MgSO4 filter again, washed with hexanes (100 mL) and concentrated under reduced pressure without heat. The volume was reduced to about 30 mL, filtered through a clean fritted funnel, washed with hexane (5 mL), and then concentrated under reduced pressure without heat. The resulting neat oil was filtered through a 0.45 μm nylon membrane filter disk to provide tert-butyl 5,5,5-trifluoropentanoate (6.6 g, 31.4 mmol 98% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ ppm 1.38 (s, 9H) 1.74-1.83 (m, 2H) 2.00-2.13 (m, 2H) 2.24 (t, J=7.28 Hz, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.46 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.406 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

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